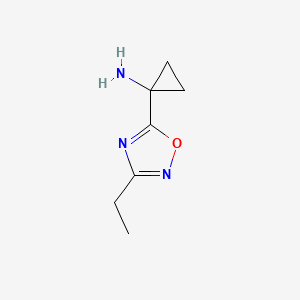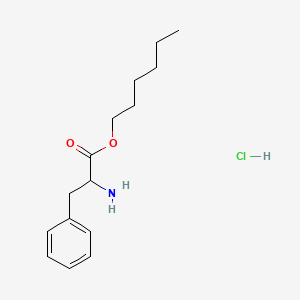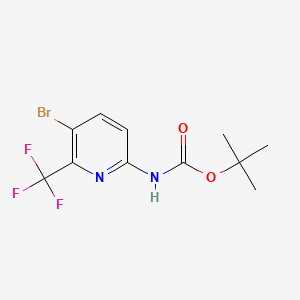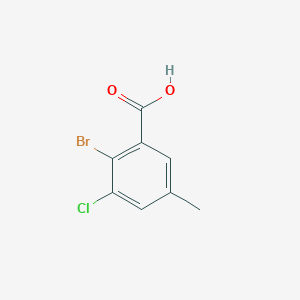
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a thiophene ring substituted with an aminomethyl group, a chlorine atom, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is then chlorinated at the 5-position. The next step involves the introduction of the aminomethyl group at the 4-position through a nucleophilic substitution reaction. Finally, the carboxamide group is introduced via an amide coupling reaction. The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine atom and carboxamide group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(aminomethyl)benzonitrile hydrochloride
- 4-(aminomethyl)benzeneboronic acid pinacol ester hydrochloride
- Methyl 4-(aminomethyl)benzoate hydrochloride
Uniqueness
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene-based analogs. The chlorine atom also adds to its reactivity and potential for further functionalization, making it a versatile compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C7H10Cl2N2OS |
|---|---|
Molekulargewicht |
241.14 g/mol |
IUPAC-Name |
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H9ClN2OS.ClH/c1-10-7(11)5-2-4(3-9)6(8)12-5;/h2H,3,9H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
UPAUFIHGOIUMMU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(S1)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)




![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)



![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)

![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)

